molecular formula C9H14N2 B13479995 3-(1H-pyrrol-3-yl)piperidine

3-(1H-pyrrol-3-yl)piperidine

Cat. No.: B13479995
M. Wt: 150.22 g/mol
InChI Key: HHRBLWFQKHEBLW-UHFFFAOYSA-N
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Description

3-(1H-pyrrol-3-yl)piperidine is a heterocyclic compound that features both a pyrrole and a piperidine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-pyrrol-3-yl)piperidine typically involves the catalytic hydrogenation of pyrrolylpyridine. One method involves the condensation of 3-aminopyridine with 2,5-dimethoxytetrahydrofuran, followed by exhaustive catalytic hydrogenation using palladium on carbon as a catalyst . The reaction conditions include high temperature (130°C) and high pressure (90 atm) for an extended period (48 hours). The presence of hydrochloric acid can enhance the yield by facilitating the conversion to the dihydrochloride form .

Industrial Production Methods

For industrial-scale production, the process can be scaled up using the same catalytic hydrogenation method. The use of palladium on carbon as a catalyst is preferred due to its availability and cost-effectiveness compared to platinum or rhodium catalysts .

Chemical Reactions Analysis

Types of Reactions

3-(1H-pyrrol-3-yl)piperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form pyrrolidin-2-ones.

    Reduction: Catalytic hydrogenation can reduce the compound to its saturated form.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Palladium on carbon is used as a catalyst for hydrogenation.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.

Major Products

    Oxidation: Pyrrolidin-2-ones.

    Reduction: Saturated piperidine derivatives.

    Substitution: Various substituted pyrrolidine and piperidine derivatives.

Scientific Research Applications

3-(1H-pyrrol-3-yl)piperidine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(1H-pyrrol-3-yl)piperidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. In receptor-mediated pathways, the compound can act as an agonist or antagonist, influencing signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

    Pyrrole: A five-membered ring with one nitrogen atom.

    Piperidine: A six-membered ring with one nitrogen atom.

    Pyrrolidine: A saturated five-membered ring with one nitrogen atom.

Uniqueness

3-(1H-pyrrol-3-yl)piperidine is unique due to its combination of a pyrrole and a piperidine ring, which imparts distinct chemical and biological properties. This dual-ring structure allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C9H14N2

Molecular Weight

150.22 g/mol

IUPAC Name

3-(1H-pyrrol-3-yl)piperidine

InChI

InChI=1S/C9H14N2/c1-2-8(6-10-4-1)9-3-5-11-7-9/h3,5,7-8,10-11H,1-2,4,6H2

InChI Key

HHRBLWFQKHEBLW-UHFFFAOYSA-N

Canonical SMILES

C1CC(CNC1)C2=CNC=C2

Origin of Product

United States

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